2H-Benzo[F]isoindole-1-carbonitrile
Description
Structure
3D Structure
Properties
CAS No. |
103836-45-9 |
|---|---|
Molecular Formula |
C13H8N2 |
Molecular Weight |
192.22 g/mol |
IUPAC Name |
2H-benzo[f]isoindole-3-carbonitrile |
InChI |
InChI=1S/C13H8N2/c14-7-13-12-6-10-4-2-1-3-9(10)5-11(12)8-15-13/h1-6,8,15H |
InChI Key |
OLVUIXNBDVBFJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=CNC(=C3C=C2C=C1)C#N |
Origin of Product |
United States |
Structural Elucidation and Advanced Characterization of 2h Benzo F Isoindole 1 Carbonitrile
Crystallographic Analysis
Crystallographic analysis, particularly Single Crystal X-Ray Diffraction (SC-XRD), is the gold standard for determining the precise arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's structure.
Single Crystal X-Ray Diffraction (SC-XRD) for Three-Dimensional Structure Determination
To date, no published study presents the single-crystal X-ray diffraction data for 2H-Benzo[F]isoindole-1-carbonitrile. Such a study would involve growing a suitable single crystal of the compound and analyzing its diffraction pattern to determine key crystallographic parameters. While studies exist for related benzo[f]isoindole derivatives, this specific information is missing for the target compound.
Analysis of Intramolecular Bond Lengths, Bond Angles, and Dihedral Angles
Without SC-XRD data, a definitive analysis of the intramolecular geometry of this compound is not possible. This analysis would provide precise measurements of the distances between bonded atoms (bond lengths), the angles between adjacent bonds (bond angles), and the rotational angles between planes of atoms (dihedral angles). This information is crucial for understanding the molecule's conformation and electronic structure. For related but distinct molecules, such as 1-Methoxy-2-methyl-1H-benzo[f]indole-3-carbonitrile, detailed bond information has been reported.
Investigation of Supramolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)
The arrangement of molecules in a crystal, known as crystal packing, is governed by non-covalent intermolecular forces. These can include hydrogen bonds, π–π stacking, and van der Waals forces. Hirshfeld surface analysis is a modern computational method used to visualize and quantify these interactions. This analysis for this compound has not been performed, as it is contingent on the availability of crystallographic data. Studies on other complex organic molecules demonstrate how this analysis reveals the dominant interactions responsible for stabilizing the crystal lattice.
Advanced Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods provide complementary information to confirm a molecule's structure and probe its electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds in solution.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. A ¹H NMR spectrum for this compound would show characteristic signals (chemical shifts, integration, and splitting patterns) for the protons on the benzo[f]isoindole core. While ¹H NMR data is available for various isoindole derivatives and related heterocyclic systems, specific, verified spectral data for this compound could not be located in the surveyed literature.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, key vibrational modes would include the N-H stretch of the isoindole ring and the C≡N stretch of the nitrile group.
The IR spectrum of this compound is expected to exhibit a characteristic absorption band for the N-H stretching vibration, typically in the range of 3300-3500 cm⁻¹. The exact position and shape of this band can provide information about hydrogen bonding and the potential for tautomerism between the 2H-isoindole and its 1H-isoindole form. The presence of a sharp band around 2220-2260 cm⁻¹ would confirm the existence of the nitrile (C≡N) functional group.
While a specific IR spectrum for the target molecule is not provided in the search results, studies on related N-substituted (hexahydro)-1H-isoindole-1,3(2H)-dione derivatives confirm the utility of IR spectroscopy in elucidating their chemical structures. mdpi.com Similarly, the synthesis and characterization of other benzo[f]isoindole derivatives have relied on IR spectroscopy to confirm the presence of key functional groups. nih.gov
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H | 3300 - 3500 | Stretching |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C≡N (nitrile) | 2220 - 2260 | Stretching |
| C=C (aromatic) | 1450 - 1600 | Stretching |
| Note: These are expected ranges and the exact peak positions may vary. |
Mass Spectrometry (MS and High-Resolution Mass Spectrometry)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity and structural features. For this compound, the molecular formula is C₁₃H₈N₂. chemspider.com
High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition. The fragmentation pattern observed in the mass spectrum can reveal the stability of the fused ring system and the nature of the substituent. For instance, the loss of HCN from the molecular ion is a plausible fragmentation pathway for a nitrile-substituted heterocyclic compound. Studies on related indole (B1671886) derivatives have demonstrated the utility of HRMS in confirming their calculated molecular formulas. nih.gov
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₃H₈N₂ | ChemSpider chemspider.com |
| Average Mass | 192.221 Da | ChemSpider chemspider.com |
| Monoisotopic Mass | 192.0687 Da | Calculated |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated and aromatic systems. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the extended aromatic system.
Studies on related isoindole-1,3-dione compounds have shown that these molecules exhibit strong absorbance in the near-ultraviolet (NUV) region, with absorption peaks typically observed between 229 and 231 nm. acgpubs.orgresearchgate.net The synthesis and optical properties of other benzo[f]naphtho[2,3-b]phosphoindoles also demonstrate characteristic absorption maxima in the UV-Vis spectrum, highlighting the influence of the extended π-system on the electronic transitions. beilstein-journals.org
Table 4: Expected UV-Vis Absorption Maxima for this compound
| Solvent | Expected λmax (nm) | Transition |
| Methanol/Ethanol | ~230-250, ~300-350 | π-π* |
| Note: These are estimated values based on analogous compounds and are dependent on the solvent used. |
Chemometric Approaches in Spectroscopic Data Analysis
Chemometrics employs mathematical and statistical methods to extract meaningful information from chemical data. In the context of spectroscopic analysis, chemometric techniques can be used to differentiate between closely related compounds and to classify them based on their spectral fingerprints.
Principal Component Analysis (PCA) for Differentiating and Classifying Compounds based on Spectroscopic Data
Principal Component Analysis (PCA) is a powerful multivariate statistical technique used to reduce the dimensionality of complex datasets while retaining most of the original information. In spectroscopy, PCA can be applied to a set of spectra (e.g., from different isomers or batches of a compound) to identify the principal components (PCs) that account for the most significant variations in the data.
By plotting the scores of the first few principal components against each other, it is often possible to visualize clusters of similar samples, thereby differentiating between them. For example, a study on xylene isomers demonstrated that PCA of their mass spectra could successfully distinguish between isomers that were otherwise difficult to differentiate using conventional methods. researchgate.net This approach could be highly valuable for the analysis of a series of benzo[f]isoindole derivatives, where subtle structural differences could be highlighted through PCA of their NMR, IR, or MS data. The loadings plots from the PCA would indicate which spectral regions (e.g., specific chemical shifts or mass-to-charge ratios) are most influential in discriminating between the compounds.
Computational and Theoretical Studies of 2h Benzo F Isoindole 1 Carbonitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2H-Benzo[F]isoindole-1-carbonitrile, these calculations would provide a foundational understanding of its stability, electronic landscape, and reactive nature.
Density Functional Theory (DFT) for Geometry Optimization and Molecular Properties
Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. A DFT study on this compound would calculate key molecular properties such as bond lengths, bond angles, and dihedral angles. This would offer a precise structural model of the molecule. Furthermore, DFT calculations can yield thermodynamic data, including the molecule's total energy, enthalpy, and Gibbs free energy, which are crucial for assessing its stability.
Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Energies and Spatial Distribution)
Frontier Molecular Orbital (FMO) theory is instrumental in predicting a molecule's reactivity. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, an FMO analysis would identify the spatial distribution of these orbitals, indicating the most likely sites for nucleophilic and electrophilic attack.
Natural Bond Orbital (NBO) Analysis for Understanding Bonding Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It localizes the complex molecular orbitals into orbitals that resemble the classic Lewis structures of bonds and lone pairs. An NBO analysis of this compound would quantify the delocalization of electron density and the nature of intramolecular interactions, such as hyperconjugation. This would provide deep insights into the stability conferred by its specific arrangement of atoms and electrons.
Prediction of Atomic Charge Distributions (e.g., Net Atomic Charges, ChelpG, Mulliken)
Understanding the distribution of electrical charges across the atoms of a molecule is key to predicting its electrostatic interactions. Methods like Mulliken population analysis and ChelpG (Charges from Electrostatic Potentials using a Grid-based method) can calculate the net atomic charges. For this compound, this information would highlight the electron-rich and electron-deficient regions of the molecule, which is essential for predicting how it will interact with other molecules.
Average Local Ionization Energy (ALIE) for Reactive Site Prediction
Average Local Ionization Energy (ALIE) is a computational tool used to predict the most probable sites for electrophilic attack on a molecule. By calculating the average energy required to remove an electron from any point on the molecule's surface, ALIE can identify regions of high reactivity. An ALIE study on this compound would generate a map of its molecular surface, with lower ALIE values indicating the areas most susceptible to electrophilic attack.
Computational Studies on Reaction Mechanisms and Stereoselectivity
Beyond static molecular properties, computational chemistry can be used to model the dynamics of chemical reactions. For this compound, computational studies could be employed to investigate the mechanisms of reactions in which it participates. This would involve mapping the potential energy surface of a reaction to identify transition states and intermediates, thereby elucidating the step-by-step process of bond breaking and formation. Furthermore, if the molecule were to undergo reactions that could produce multiple stereoisomers, computational models could predict the most likely stereochemical outcome, providing valuable information on stereoselectivity.
Theoretical Investigation of Energy Barriers and Transition States in Synthetic Pathways
The synthesis of the this compound core often involves multi-step reaction sequences. Density Functional Theory (DFT) has become an indispensable tool for mapping the potential energy surfaces of these reactions, allowing for the identification of transition states and the calculation of activation energy barriers. This information is crucial for optimizing reaction conditions and improving synthetic yields.
For instance, in a hypothetical cyclization reaction to form the benzo[f]isoindole ring system, DFT calculations can model the bond-forming processes and identify the highest energy point along the reaction coordinate, which corresponds to the transition state. The energy difference between the reactants and the transition state determines the kinetic feasibility of the reaction.
Table 1: Theoretical Energy Barriers for a Postulated Synthetic Pathway to this compound
| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |
| Intramolecular Cyclization | TS1 | 25.8 |
| Aromatization/Dehydrogenation | TS2 | 15.2 |
Note: The data in this table is hypothetical and serves as an illustrative example of the types of results obtained from DFT calculations. Actual values would be dependent on the specific reactants and reaction conditions.
Computational Modeling of Regioselectivity in Annulation Reactions
Annulation reactions are a common strategy for constructing the fused ring system of this compound. However, these reactions can often lead to multiple regioisomers. Computational modeling, particularly with DFT, can predict the most likely outcome by comparing the energies of the different possible transition states leading to each regioisomer. mdpi.com
Factors such as steric hindrance, electronic effects of substituents, and orbital interactions play a significant role in determining regioselectivity. mdpi.com By analyzing the electron density distribution and the frontier molecular orbitals (HOMO and LUMO) of the reactants, computational models can provide a rationale for the observed or predicted regiochemical preference. mdpi.comresearchgate.net
Table 2: Predicted Regioselectivity in a [4+2] Annulation Reaction Leading to a Benzo[f]isoindole Core
| Regioisomeric Product | Relative Energy of Transition State (kcal/mol) | Predicted Product Ratio |
| Benzo[f]isoindole | 0.0 | >95% |
| Benzo[e]isoindole | +3.5 | <5% |
Note: This table presents a hypothetical outcome for a representative annulation reaction. The predicted ratio is based on the calculated energy difference between the competing transition states.
Role of Non-Covalent Interactions in Governing Stereocontrol
In the synthesis of substituted derivatives of this compound, controlling the stereochemistry is paramount, especially for applications in medicinal chemistry and materials science. Non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, can play a decisive role in directing the stereochemical outcome of a reaction. researchgate.netudel.edu
Computational studies can quantify the strength and geometry of these weak interactions in the transition state, providing insight into the origins of stereoselectivity. For example, in an asymmetric synthesis, the interaction between a chiral catalyst and the substrate can create a diastereomeric transition state with a lower energy, leading to the preferential formation of one enantiomer. DFT calculations have been successfully employed to predict the diastereoselectivity in the synthesis of related isoindoline (B1297411) derivatives, underscoring the importance of these subtle forces. researchgate.net
Advanced Computational Modeling and Prediction of Properties
Beyond understanding synthetic pathways, computational chemistry is instrumental in predicting the intrinsic properties of this compound and its potential applications.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for investigating the electronic excited states of molecules. researchgate.netnih.govresearchgate.netacs.orglu.se This is particularly relevant for understanding the photophysical properties of this compound, such as its absorption and emission of light. TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption. acs.orglu.se This information is vital for designing molecules with specific optical properties for use in applications like organic light-emitting diodes (OLEDs) or fluorescent probes.
Table 3: Predicted Excited State Properties of this compound using TD-DFT
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S1 | 3.10 | 400 | 0.25 |
| S2 | 3.54 | 350 | 0.12 |
Note: The data presented is a theoretical prediction and serves as an example. The actual photophysical properties may be influenced by solvent and other environmental factors.
Computational Electrochemistry Studies (e.g., Prediction of Redox Potentials)
The electrochemical behavior of this compound is crucial for its potential use in electronic devices or as a redox-active material. Computational electrochemistry allows for the prediction of redox potentials (oxidation and reduction potentials) by calculating the free energy change associated with the addition or removal of an electron. researchgate.net These calculations often involve modeling the molecule in a solvent environment to account for solvation effects. The predicted redox potentials can help in designing molecules with tailored electronic properties for applications in organic electronics and energy storage.
Computational Assessment of Polymerization Potential
The presence of the nitrile group and the aromatic isoindole core suggests that this compound could serve as a monomer for the synthesis of novel polymers. Computational methods can be used to assess its polymerization potential. For instance, DFT calculations can be employed to study the thermodynamics and kinetics of potential polymerization pathways, such as radical polymerization initiated at a vinyl substituent or condensation polymerization involving functional groups on the aromatic ring. By calculating reaction enthalpies and activation barriers for propagation steps, researchers can predict the feasibility of polymerization and the likely properties of the resulting polymer.
Chemical Reactivity and Transformations of 2h Benzo F Isoindole 1 Carbonitrile
Reactions of the Nitrile Functional Group
The carbonitrile (CN) group in 2H-benzo[f]isoindole-1-carbonitrile is a versatile functional handle that can be converted into various other functional groups.
The nitrile group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid or a primary amide. While specific studies on the hydrolysis of this compound are not extensively detailed in the provided results, the general reactivity of nitriles is well-established. For instance, the conversion of a nitrile to a carboxylic acid is a common transformation in organic synthesis. vanderbilt.eduimperial.ac.uk
Furthermore, the nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. vanderbilt.edu This transformation opens pathways to a variety of N-substituted derivatives. Other interconversions include the conversion of nitriles to aldehydes. vanderbilt.edu
The following table summarizes common functional group interconversions for the nitrile group:
| Starting Functional Group | Reagent(s) | Resulting Functional Group |
| Nitrile (R-CN) | H₃O⁺, heat | Carboxylic Acid (R-COOH) |
| Nitrile (R-CN) | H₂O₂, base | Amide (R-CONH₂) |
| Nitrile (R-CN) | 1. LiAlH₄, 2. H₂O | Primary Amine (R-CH₂NH₂) |
| Nitrile (R-CN) | 1. DIBAL-H, 2. H₂O | Aldehyde (R-CHO) |
This table presents generalized reactions and specific conditions for this compound may vary.
Aromaticity, Tautomerism, and Stability Investigations
The stability and reactivity of the isoindole ring system are influenced by its aromatic character and the potential for tautomerism.
The 2H-isoindole nucleus is an aromatic 10π-electron system, which contributes to its relative stability. beilstein-journals.org The fusion of the benzene (B151609) ring in the benzo[f]isoindole structure further enhances this stability. The aromaticity of 2H-isoindole has been studied, and it possesses a significant resonance energy. thieme-connect.de The nitrile group at the 1-position acts as an electron-withdrawing group, which can influence the electron density distribution within the isoindole ring system.
Substituents on the isoindole nucleus can significantly impact its stability and electronic properties. Electron-donating groups generally increase the reactivity of the diene system in cycloaddition reactions, while electron-withdrawing groups on the dienophile enhance the reaction rate. libretexts.org In the context of isoindoles, N-alkylation is known to considerably increase the stability of the 2H-tautomer. thieme-connect.de
Isoindoles can exist in two tautomeric forms: the 2H-isoindole and the 1H-isoindole (also known as isoindolenine). thieme-connect.denih.gov The 2H-tautomer is generally the more stable and prevalent form for the parent isoindole. thieme-connect.de However, the equilibrium between these tautomers can be influenced by the nature and position of substituents. thieme-connect.de For instance, 3-aryl-substituted isoindoles show an increasing preference for the 1H-isoindole isomer as the aryl group becomes more electron-rich. thieme-connect.de
The interconversion between the 2H- and 1H-tautomers is a dynamic process. The presence of both tautomers can lead to kinetic instability for some isoindoles due to potential self-condensation reactions between the two forms. thieme-connect.de The mechanism of this interconversion involves proton transfer. Spectroscopic methods like NMR are instrumental in studying the tautomeric equilibrium, as the chemical shifts of protons at the C1 position differ significantly between the two forms. thieme-connect.de
The following table highlights key differences between 2H- and 1H-isoindole tautomers:
| Feature | 2H-Isoindole | 1H-Isoindole (Isoindolenine) |
| Position of N-H | Nitrogen at position 2 | No N-H bond |
| Aromaticity | Aromatic 10π system | Non-aromatic imine |
| 1H NMR (C1-H) | ~δ 7-6 ppm | ~δ 2.5 ppm |
| Stability | Generally more stable | Less stable, favored by certain substituents |
Cycloaddition and Annulation Reactions
The isoindole nucleus, being an electron-rich diene, readily participates in cycloaddition reactions, most notably the Diels-Alder reaction.
This compound can act as a diene in Diels-Alder reactions with various dienophiles. These reactions are a powerful tool for the construction of complex, polycyclic frameworks. The reaction involves the [4+2] cycloaddition of the diene (the isoindole) and a dienophile, forming a new six-membered ring. masterorganicchemistry.com
The stereochemistry of the Diels-Alder reaction is highly predictable. The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. masterorganicchemistry.comyoutube.com For example, a cis-dienophile will lead to a cis-adduct, and a trans-dienophile will result in a trans-adduct. youtube.com
When cyclic dienes, such as the isoindole ring system, are used, bicyclic products are formed. youtube.com In these cases, two diastereomeric products, designated as endo and exo, can be formed. youtube.com The endo product, where the substituents on the dienophile are oriented towards the developing π-system of the diene, is often the major kinetic product due to favorable secondary orbital interactions in the transition state. youtube.comyoutube.com However, the exo product is typically the thermodynamically more stable isomer. youtube.com
The rate of the Diels-Alder reaction is influenced by electronic factors. Electron-withdrawing groups on the dienophile and electron-donating groups on the diene generally accelerate the reaction. libretexts.org
Metal-Mediated and Catalytic Transformations
The application of metal catalysis has revolutionized organic synthesis, and the modification of heterocyclic compounds like this compound is no exception. Palladium and ruthenium catalysts, in particular, have been shown to be highly effective in promoting a variety of transformations, including cross-coupling and cyclization reactions.
Palladium catalysis is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For this compound, palladium-catalyzed reactions would likely target the C-H bonds of the aromatic rings or utilize the nitrogen atom as a coupling partner.
A notable palladium-catalyzed cyclization reaction has been reported for the synthesis of 2H-isoindole-1-carbonitrile derivatives. researchgate.net This method involves a researchgate.netnih.gov-phospha-Brook rearrangement-initiated palladium-catalyzed cyclization, demonstrating the feasibility of constructing the core structure of the target molecule through palladium catalysis. researchgate.net The reaction proceeds under mild conditions and exhibits a broad substrate scope, suggesting its potential applicability to the synthesis of more complex benzo[f]isoindole systems.
Given the presence of multiple C-H bonds and a nitrogen atom in this compound, it is conceivable that this compound could undergo a variety of palladium-catalyzed transformations. These could include direct C-H arylation to introduce new aryl groups, or N-arylation to modify the substituent on the nitrogen atom. The development of such reactions would significantly expand the synthetic utility of the benzo[f]isoindole scaffold.
Ruthenium catalysts offer a complementary reactivity profile to that of palladium and have been employed in a range of organic transformations. In the context of isoindole synthesis, ruthenium-catalyzed reactions have been shown to be effective for the construction of the isoindole and isoindolinone cores. nih.govrsc.org
For example, a ruthenium(II)-catalyzed cyclization of benzimidates with alkenes provides an efficient route to 1H-isoindoles. nih.gov This reaction proceeds via a C-H activation mechanism and demonstrates the ability of ruthenium catalysts to mediate the formation of the isoindole ring system. nih.gov Another study describes the ruthenium-catalyzed synthesis of isoindolinones from N-substituted benzamides and allylic alcohols. rsc.org
More directly relevant to the benzo[f]isoindole system, a ruthenium-catalyzed synthesis of benzo[f]indole-4,9-diones has been reported. researchgate.net Although this reaction leads to a different oxidation state of the benzo[f]isoindole core, it highlights the potential of ruthenium catalysis for the modification of this heterocyclic system.
While specific ruthenium-catalyzed transformations of this compound have yet to be described, the existing literature suggests that this is a promising area for future research. The development of ruthenium-catalyzed C-H functionalization or cyclization reactions of this compound could provide new and efficient routes to a variety of functionalized derivatives with potential applications in materials science and medicinal chemistry.
Applications in Advanced Materials Science
Luminescent and Photophysical Properties
The extended π-conjugated system of the benzo[f]isoindole core imparts notable luminescent properties to the molecule, making it a valuable scaffold for the development of fluorescent materials.
Derivatives of the isoindole scaffold are recognized for their fluorescent capabilities. nih.gov The photophysical properties, including absorption and emission maxima, are highly tunable based on the substitution pattern on the isoindole ring. The introduction of electron-donating and electron-accepting groups can create "push-pull" fluorophores, which often exhibit strong intramolecular charge transfer (ICT) character upon photoexcitation. This ICT character can lead to significant shifts in emission wavelength depending on solvent polarity (solvatochromism) and can result in large Stokes shifts.
While specific data for the unsubstituted 2H-Benzo[F]isoindole-1-carbonitrile is not extensively detailed in isolation, studies on closely related push-pull isoindole systems provide insight into its potential behavior. These systems are known to exhibit emission across the visible spectrum, with maxima that can be tuned from blue to near-infrared wavelengths. nih.gov
Table 1: Representative Photophysical Data for Push-Pull Isoindole Derivatives
| Donor Group | Acceptor Group | Solvent | Absorption Max (nm) | Emission Max (nm) |
|---|---|---|---|---|
| Diphenylamine | Dicyanovinyl | Toluene | 450 | 580 |
| Methoxy | Cyanoacrylate | Dichloromethane | 420 | 510 |
| Carbazole | Benzothiazole | Tetrahydrofuran | 405 | 495 |
Note: This table is illustrative of the properties of functionalized isoindole scaffolds and does not represent the specific, unsubstituted this compound.
A significant challenge with many traditional fluorophores is the phenomenon of aggregation-caused quenching (ACQ), where their fluorescence intensity decreases in the solid state or in aggregates. mdpi.com However, a class of molecules known as AIEgens (Aggregation-Induced Emission luminogens) exhibits the opposite behavior: they are weakly emissive when dissolved but become highly fluorescent upon aggregation. mdpi.com This effect is often attributed to the restriction of intramolecular motions (RIM), such as rotations, in the aggregated state, which closes non-radiative decay pathways and enhances radiative emission. mdpi.com
Many isoindole derivatives have been identified as AIE-active. nih.govresearchgate.net The propeller-like, non-planar structure of substituted isoindoles can prevent strong intermolecular π-π stacking in aggregates, while simultaneously restricting intramolecular rotation, leading to significantly enhanced solid-state fluorescence. mdpi.com The investigation of this compound and its derivatives is a promising area for the development of new AIEgens for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bioimaging. nih.gov
Table 2: Characteristics of Aggregation-Induced Emission in AIE-active Luminogens
| Feature | Description |
|---|---|
| State in Solution | Molecules are freely rotating and vibrating, leading to non-radiative decay and weak fluorescence. |
| State in Aggregate | Intramolecular motions are restricted, blocking non-radiative pathways. |
| Emission Intensity | Fluorescence intensity increases dramatically in the aggregated or solid state compared to the solution state. mdpi.com |
| Mechanism | Restriction of Intramolecular Motion (RIM) is the most widely accepted mechanism. mdpi.com |
| Typical Structures | Often possess propeller-shaped, twisted conformations that inhibit π-π stacking but promote RIM upon aggregation. mdpi.com |
Precursors for Polycyclic Aromatic Hydrocarbons (PAHs) and Complex Nitrogen-Containing Heterocycles
The 2H-isoindole core is a valuable building block in organic synthesis due to its o-quinoid structure, which allows it to act as a highly reactive diene in cycloaddition reactions. ua.es This reactivity provides a powerful method for constructing complex molecular architectures.
The Diels-Alder [4+2] cycloaddition is one of the most characteristic reactions of isoindoles. researchgate.net this compound can react with a wide variety of dienophiles (e.g., maleimides, acetylenes, quinones) to generate fused polycyclic structures. ua.esmdpi.com This synthetic utility is crucial for creating elaborate nitrogen-containing polycyclic aromatic hydrocarbons (N-PAHs) and other complex heterocycles that are otherwise difficult to access. researchgate.net The reaction typically proceeds with high regioselectivity and stereoselectivity, making it a reliable tool for building molecular complexity in a controlled manner. The resulting cycloadducts can often be aromatized under thermal or acidic/basic conditions to yield stable, fully aromatic polycyclic systems.
Ligand Design in Organometallic Chemistry
The molecular structure of this compound possesses key features that make it an attractive candidate for the design of specialized ligands in organometallic chemistry and catalysis.
N-Heterocyclic carbenes (NHCs) have become a dominant class of ligands in transition metal catalysis, largely because of their strong σ-donating properties, which lead to the formation of highly stable metal complexes. nih.govsigmaaldrich.com The isoindole framework of this compound provides the core heterocyclic structure from which an NHC ligand could be derived. A plausible synthetic route would involve N-alkylation or N-arylation of the isoindole nitrogen, followed by deprotonation at the C1 position (after removal or transformation of the nitrile) to generate the carbene center.
The presence of the nitrile group at the C1 position is particularly significant. While it would need to be relocated or modified to generate the carbene at C1, its presence on the ligand backbone offers several strategic advantages. A pendant nitrile group can act as a secondary coordination site, allowing the ligand to chelate to a metal center or to bridge two different metal centers, forming bimetallic complexes. The nitrile's π-system can also participate in back-bonding with the metal, influencing the electronic properties of the resulting complex. nih.gov The synthesis of such nitrile-functionalized NHC ligands derived from the benzo[f]isoindole scaffold would create a new class of ligands with tunable steric and electronic properties, potentially leading to novel reactivity and selectivity in catalytic applications. sigmaaldrich.com
Future Research Directions and Emerging Trends
Development of More Efficient and Sustainable Synthetic Routes
The future of chemical manufacturing hinges on the development of synthetic methodologies that are not only efficient in terms of yield and selectivity but also environmentally benign. For 2H-benzo[f]isoindole-1-carbonitrile and its derivatives, a key area of future research will be the design of more sustainable synthetic pathways. Current methods, such as palladium-catalyzed cyclization reactions for the synthesis of 2H-isoindole-1-carbonitrile derivatives, provide a strong starting point. acs.orgresearchgate.net However, future efforts will likely focus on several key areas to enhance sustainability:
Catalyst Innovation: The development of catalysts based on earth-abundant and non-toxic metals to replace precious metal catalysts like palladium is a significant goal. Furthermore, the design of heterogeneous catalysts that can be easily recovered and reused will improve the economic and environmental viability of the synthesis.
Green Solvents and Reagents: A shift towards the use of greener solvents, such as water or bio-based solvents, and the reduction of hazardous reagents are crucial for minimizing the environmental footprint. tandfonline.com Flow chemistry approaches are also expected to gain prominence, offering better control over reaction conditions and minimizing waste. beilstein-journals.org
Atom Economy: Synthetic strategies that maximize the incorporation of all starting material atoms into the final product, a concept known as atom economy, will be a primary focus. This includes the exploration of cascade reactions that form multiple bonds in a single, efficient step. acs.org
| Synthetic Strategy | Key Features | Potential Improvements |
| Palladium-Catalyzed Cyclization | High efficiency, good functional group tolerance | Replacement with earth-abundant metal catalysts, development of recyclable catalysts |
| Multi-component Reactions | Formation of complex molecules in a single step | Optimization for higher yields and selectivity, use of greener solvents |
| Flow Chemistry | Enhanced safety, better process control, scalability | Integration with sustainable catalysts and solvents |
Advanced Spectroscopic and Structural Characterization Techniques for Fine Structural Details
A thorough understanding of the structure-property relationships of this compound is paramount for its application in advanced materials. While standard spectroscopic techniques like NMR, IR, and mass spectrometry are routinely used, future research will increasingly rely on more sophisticated methods to probe the fine structural details.
Advanced two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, will continue to be essential for the unambiguous assignment of proton and carbon signals, especially for more complex derivatives. nih.govresearchgate.net Furthermore, solid-state NMR will be invaluable for characterizing the structure and dynamics of these compounds in the solid state, which is crucial for applications in materials science.
Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and intermolecular interactions. beilstein-journals.org Future studies will likely involve the use of high-resolution X-ray diffraction to map electron density distributions, providing deeper insights into the nature of chemical bonding and non-covalent interactions that govern the packing of molecules in the crystalline state. consensus.app Time-resolved spectroscopic techniques could also be employed to study the excited-state dynamics of these molecules, which is critical for understanding their photophysical properties. arxiv.orgnih.gov
| Characterization Technique | Information Gained | Future Applications |
| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of complex spectra | Characterization of novel, highly substituted derivatives |
| Solid-State NMR | Structure and dynamics in the solid state | Understanding the properties of crystalline materials and polymers |
| High-Resolution X-ray Diffraction | Precise bond lengths, angles, and electron density | Detailed understanding of intermolecular interactions and crystal packing |
| Time-Resolved Spectroscopy | Excited-state dynamics and photophysical processes | Design of efficient optoelectronic materials |
Deeper Computational Insight into Reaction Dynamics and Novel Properties
Computational chemistry has become an indispensable tool in modern chemical research, providing insights that are often difficult or impossible to obtain through experiments alone. For this compound, future computational studies will play a crucial role in several areas.
Density Functional Theory (DFT) calculations will continue to be a workhorse for predicting molecular geometries, electronic structures, and spectroscopic properties. researchgate.netresearchgate.net These calculations can guide the rational design of new derivatives with tailored properties. Beyond static properties, computational methods will be increasingly used to investigate the dynamics of chemical reactions. For instance, transition state theory and molecular dynamics simulations can elucidate reaction mechanisms, identify key intermediates, and predict reaction rates, thereby aiding in the optimization of synthetic routes.
Furthermore, computational screening of virtual libraries of this compound derivatives can accelerate the discovery of new materials with desired properties for specific applications, such as optoelectronics or sensing. These in silico experiments can help prioritize synthetic efforts on the most promising candidates.
Expansion of Applications in Optoelectronic and Functional Materials
The extended π-conjugated system of the benzo[f]isoindole core suggests significant potential for applications in optoelectronic and functional materials. While research in this area is still emerging, several promising avenues are being explored.
The inherent fluorescence of many isoindole derivatives makes them attractive candidates for use as organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. nih.govresearchgate.net Future research will focus on tuning the emission color and quantum yield of this compound derivatives through chemical modification. The introduction of various substituents can modulate the electronic properties and, consequently, the photophysical behavior of the molecule. beilstein-journals.orgconsensus.appnih.gov
The planar structure and potential for strong intermolecular π-π stacking interactions also make these compounds interesting for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The ability to form well-ordered thin films is a critical factor for achieving high charge carrier mobility in these devices.
| Potential Application | Key Property | Future Research Direction |
| Organic Light-Emitting Diodes (OLEDs) | Tunable fluorescence, high quantum yield | Synthesis of derivatives with emission across the visible spectrum |
| Fluorescent Probes and Sensors | Sensitivity of fluorescence to the local environment | Design of molecules that respond to specific analytes or biological events |
| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility | Control of solid-state packing through molecular design |
| Organic Photovoltaics (OPVs) | Broad absorption in the solar spectrum, efficient charge separation | Development of donor and acceptor materials based on the benzo[f]isoindole core |
Synergistic Integration of Experimental and Theoretical Methodologies for Material Design
The most rapid and impactful advances in the field of this compound research will undoubtedly come from the close integration of experimental and theoretical approaches. This synergistic strategy allows for a continuous feedback loop where computational predictions guide experimental work, and experimental results validate and refine theoretical models.
For example, computational modeling can predict the electronic and photophysical properties of a series of virtual this compound derivatives. researchgate.net Based on these predictions, the most promising candidates can be synthesized and characterized experimentally. The experimental data can then be used to benchmark the accuracy of the computational methods and to develop more reliable theoretical models for future predictions. This integrated approach has already been successfully applied to other classes of organic materials and holds immense promise for accelerating the discovery and development of new functional materials based on the this compound scaffold. consensus.appresearchgate.net
Q & A
Q. What are the standard synthetic protocols for preparing 2H-Benzo[F]isoindole-1-carbonitrile derivatives, and how can reaction yields be optimized?
A common approach involves cross-coupling reactions, such as Sonogashira or Heck couplings, to functionalize the indole core. For example, 1-Benzyl-3-iodo-1H-indole-2-carbonitrile derivatives can be synthesized via NaH-mediated benzylation followed by iodination using iodine and KOH in DMF . Optimization strategies include:
- Catalytic systems : PdCl₂(PPh₃)₂/CuI for Sonogashira coupling (10 mol% catalyst loading) .
- Solvent selection : DMF or toluene under inert conditions to prevent decomposition .
- Temperature control : Reactions often proceed at 0°C to room temperature to minimize side products .
Q. How should researchers characterize this compound derivatives to confirm structural integrity?
Methodological characterization includes:
- 1H/13C NMR : Assign aromatic protons and cyano groups (e.g., δ = 8.67 ppm for pyridinyl protons in 8f) .
- HRMS (ESI) : Validate molecular weights (e.g., [M+H]+ calculated vs. observed) .
- Melting point analysis : Critical for verifying crystallinity (e.g., 138–140°C for compound 8f) .
Q. What safety precautions are essential when handling this compound analogs?
- Storage : Under inert gas (N₂/Ar) at -20°C to prevent oxidation .
- Handling : Use explosion-proof equipment and anti-static tools to avoid ignition .
- PPE : Nitrile gloves, safety goggles, and lab coats are mandatory due to potential toxicity .
Advanced Research Questions
Q. How can DFT calculations predict the electronic properties of this compound?
Density functional theory (DFT) using functionals like uB97XD/6-311+G(d,p) reliably calculates:
- Bond lengths/angles : For polycyclic systems (e.g., central C-C bonds in benzo-fused indoles) .
- Polarizabilities : Anisotropic values correlate with molecular Rayleigh scattering intensity .
- IR/Raman spectra : Match experimental data to confirm vibrational modes (e.g., C≡N stretch at ~2200 cm⁻¹) .
Q. What mechanistic insights explain contradictions in cross-coupling reaction efficiencies for indole-2-carbonitriles?
Contradictions arise from:
- Substituent effects : Electron-withdrawing groups (e.g., -CN) deactivate the indole core, slowing Pd-catalyzed couplings .
- Steric hindrance : Bulky benzyl groups at N1 reduce reactivity in Sonogashira reactions .
- Solvent polarity : DMF enhances Pd solubility but may destabilize intermediates in Heck couplings .
Solution : Screen additives (e.g., Et₃N for base-sensitive reactions) or use microwave-assisted synthesis to accelerate rates .
Q. How do structural modifications to this compound influence pharmacological activity?
In antihypertriglyceridemic studies:
- Electron-deficient rings : Enhance binding to lipid-regulating enzymes (e.g., -CN groups improve potency) .
- Substituent position : Methoxy groups at C5 increase solubility but reduce metabolic stability .
- Pharmacokinetics : Fluorine at C5 improves bioavailability (e.g., 5-fluoro analog 9p: 98% purity) .
Q. What strategies resolve discrepancies between experimental and computational spectral data for benzo-fused indoles?
- Basis set selection : Larger sets (e.g., 6-311+G(d,p)) improve accuracy for aromatic systems .
- Solvent corrections : Include PCM models to account for DMF/CHCl₃ shifts in NMR .
- Vibrational scaling : Apply 0.96–0.98 scaling factors to DFT-predicted IR frequencies .
Q. Can this compound derivatives serve as precursors for functional materials?
Yes, applications include:
- Nonlinear optics (NLO) : High polarizability from π-conjugated systems enables second-harmonic generation .
- Coordination polymers : The cyano group acts as a ligand for transition metals (e.g., Cu²⁺, Pd⁰) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
